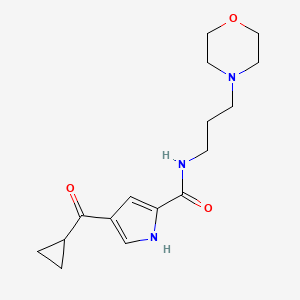

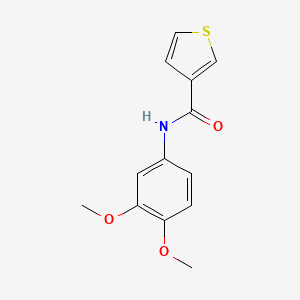

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

科学的研究の応用

Organic Semiconductors

Thiophene derivatives like N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide are pivotal in the development of organic semiconductors . These compounds are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge transport properties . The molecular structure of thiophene allows for effective π-π stacking, which is essential for high electrical conductivity in semiconducting materials.

OLED Materials

In the realm of organic light-emitting diodes (OLEDs) , thiophene-based molecules are utilized for their electroluminescent properties . The ability to fine-tune the electronic and optical properties of these compounds makes them suitable for use in OLED displays, offering potential for improved color purity and efficiency.

Corrosion Inhibitors

The industrial application of thiophene derivatives extends to their use as corrosion inhibitors . The chemical stability and ability to form protective layers on metal surfaces make them valuable in protecting materials from corrosion, especially in harsh environments.

Pharmacological Properties

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide exhibits a range of pharmacological properties . It has been noted for its potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This broad spectrum of biological activity makes it a compound of interest in drug discovery and development.

Dental Anesthetics

Specific thiophene derivatives have been used as dental anesthetics in Europe. For example, articaine, which contains a thiophene ring, acts as a voltage-gated sodium channel blocker . This application showcases the potential of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide in dental procedures, providing pain relief during treatments.

Anticancer Drug Research

The compound’s ability to act as NF-κB inhibitors positions it as a promising candidate in anticancer drug research . NF-κB plays a significant role in the regulation of immune response and cell proliferation, and its inhibition can be crucial in the treatment of various cancers.

作用機序

Target of Action

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is a compound that has been found to inhibit the activity of CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases

Biochemical Pathways

The biochemical pathways affected by N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide are those regulated by CLK1 and DYRK1A kinases . These pathways are involved in various cellular processes, including cell division, signal transduction, and protein synthesis . The inhibition of these kinases disrupts these processes, leading to downstream effects that can include cell death, reduced proliferation, and altered cellular function .

Pharmacokinetics

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Result of Action

The molecular and cellular effects of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide’s action are primarily due to its inhibition of CLK1 and DYRK1A kinases . This can lead to a variety of effects, depending on the specific cellular context. For example, in cancer cells, this could result in reduced proliferation or induced cell death .

Action Environment

The action, efficacy, and stability of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFZRRSHKTWVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854187.png)

![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)

![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)

![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)